Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate
Overview
Description
Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group, a methoxyphenyl group, and an oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate typically involves the reaction of ethyl cyanoacetate with 4-methoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or sodium methoxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The methoxyphenyl group can influence the compound’s reactivity and binding affinity to biological targets. The oxobutanoate moiety can undergo various transformations, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoate: This compound has a trifluoromethyl group instead of a methoxy group, which significantly alters its chemical properties and reactivity.
2-Cyano-4-pyrone: This compound has a pyrone ring instead of the oxobutanoate moiety, leading to different reactivity and applications.
Uniqueness: Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate is unique due to the presence of the methoxyphenyl group, which can enhance its solubility and reactivity in certain reactions. Additionally, the combination of the cyano and oxobutanoate groups provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-19-14(17)11(9-15)8-13(16)10-4-6-12(18-2)7-5-10/h4-7,11H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSGBIZEOIMKAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC=C(C=C1)OC)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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